molecular formula C21H39N3O3 B12893893 N-(3-Ethoxy-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-2-hexyldecanamide CAS No. 882032-95-3

N-(3-Ethoxy-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-2-hexyldecanamide

Katalognummer: B12893893
CAS-Nummer: 882032-95-3
Molekulargewicht: 381.6 g/mol
InChI-Schlüssel: MDTSEAYDGCIURR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Ethoxy-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-2-hexyldecanamide is a synthetic organic compound characterized by the presence of a pyrazole ring, an ethoxy group, and a hexyldecanamide chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Ethoxy-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-2-hexyldecanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a β-keto ester under acidic or basic conditions.

    Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

    Attachment of the Hexyldecanamide Chain: The final step involves the coupling of the pyrazole derivative with a hexyldecanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Ethoxy-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-2-hexyldecanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Oxo derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol derivatives.

Wissenschaftliche Forschungsanwendungen

N-(3-Ethoxy-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-2-hexyldecanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of N-(3-Ethoxy-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-2-hexyldecanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(3-Ethoxy-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-2-hexyldecanamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Eigenschaften

CAS-Nummer

882032-95-3

Molekularformel

C21H39N3O3

Molekulargewicht

381.6 g/mol

IUPAC-Name

N-(3-ethoxy-5-oxo-4H-pyrazol-1-yl)-2-hexyldecanamide

InChI

InChI=1S/C21H39N3O3/c1-4-7-9-11-12-14-16-18(15-13-10-8-5-2)21(26)23-24-20(25)17-19(22-24)27-6-3/h18H,4-17H2,1-3H3,(H,23,26)

InChI-Schlüssel

MDTSEAYDGCIURR-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCC(CCCCCC)C(=O)NN1C(=O)CC(=N1)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.